molecular formula C21H21N3O6S B11346939 2-Methylpropyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11346939
M. Wt: 443.5 g/mol
InChI Key: ISVLDJUEVZZBFC-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzodioxin ring, an oxazole ring, and a thiazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin-6-amine, which undergoes a series of reactions to form the final product. Key steps in the synthesis may include:

    Formation of the Benzodioxin Ring: This step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring.

    Formation of the Oxazole Ring: The benzodioxin derivative is then reacted with an appropriate nitrile oxide to form the oxazole ring.

    Formation of the Thiazole Ring: The oxazole derivative is further reacted with a thioamide to form the thiazole ring.

    Final Coupling Reaction: The final step involves coupling the thiazole derivative with 2-methylpropyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to a cascade of biochemical events. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate
  • 2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of 2-Methylpropyl 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate lies in its multi-ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

2-methylpropyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H21N3O6S/c1-11(2)10-29-20(26)18-12(3)22-21(31-18)23-19(25)14-9-16(30-24-14)13-4-5-15-17(8-13)28-7-6-27-15/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,22,23,25)

InChI Key

ISVLDJUEVZZBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C(=O)OCC(C)C

Origin of Product

United States

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